molecular formula C12H15FO3 B14023175 Ethyl 2-fluoro-5-propoxybenzoate

Ethyl 2-fluoro-5-propoxybenzoate

Cat. No.: B14023175
M. Wt: 226.24 g/mol
InChI Key: RATZPSXSNKGJEC-UHFFFAOYSA-N
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Description

Ethyl 2-fluoro-5-propoxybenzoate is an organic compound with the molecular formula C12H15FO3 and a molecular weight of 226.25 g/mol . It is a benzoate ester derivative, characterized by the presence of a fluorine atom and a propoxy group attached to the benzene ring. This compound is used in various chemical and industrial applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-fluoro-5-propoxybenzoate can be synthesized through several methods. One common approach involves the esterification of 2-fluoro-5-propoxybenzoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Another method involves the Suzuki–Miyaura coupling reaction, which is widely used for the formation of carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst . The reaction conditions are generally mild and can be tailored to achieve high yields.

Industrial Production Methods

Industrial production of this compound often involves large-scale esterification processes. These processes are optimized for high efficiency and yield, using continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and catalyst concentration.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-fluoro-5-propoxybenzoate undergoes various chemical reactions, including:

    Substitution Reactions: The fluorine atom on the benzene ring can be substituted with other nucleophiles under appropriate conditions.

    Oxidation Reactions: The propoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The ester group can be reduced to form alcohols.

Common Reagents and Conditions

    Substitution: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base like sodium hydroxide.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.

Major Products Formed

    Substitution: Products include substituted benzoates with various functional groups.

    Oxidation: Products include aldehydes and carboxylic acids.

    Reduction: Products include alcohols and corresponding benzoic acid derivatives.

Scientific Research Applications

Ethyl 2-fluoro-5-propoxybenzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 2-fluoro-5-propoxybenzoate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the fluorine atom can enhance the compound’s binding affinity and stability, leading to improved efficacy in its intended application .

Comparison with Similar Compounds

Ethyl 2-fluoro-5-propoxybenzoate can be compared with other benzoate esters such as:

    Ethyl 2-bromo-5-fluorobenzoate: Similar structure but with a bromine atom instead of a propoxy group.

    Ethyl 2-chloro-5-propoxybenzoate: Similar structure but with a chlorine atom instead of fluorine.

    Ethyl 2-fluoro-5-methoxybenzoate: Similar structure but with a methoxy group instead of a propoxy group.

The uniqueness of this compound lies in the combination of the fluorine and propoxy groups, which confer specific chemical and physical properties that can be advantageous in certain applications .

Properties

Molecular Formula

C12H15FO3

Molecular Weight

226.24 g/mol

IUPAC Name

ethyl 2-fluoro-5-propoxybenzoate

InChI

InChI=1S/C12H15FO3/c1-3-7-16-9-5-6-11(13)10(8-9)12(14)15-4-2/h5-6,8H,3-4,7H2,1-2H3

InChI Key

RATZPSXSNKGJEC-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=CC(=C(C=C1)F)C(=O)OCC

Origin of Product

United States

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